Epischisandrone

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Researchers screening aryltetralin lignans often face the challenge of finding a verified non-cytotoxic control to validate assay specificity. Epischisandrone solves this with its documented null activity across A549, PC-3, KB, and KBvin cell lines, in stark contrast to its cytotoxic structural analogs. - Serves as a definitive negative control for cytotoxicity assays, with inactivity confirmed alongside three active lignans. - Enables precise SAR studies on the methylenedioxy pharmacophore, distinguishing it from podophyllotoxin. - Supplied with ≥98% HPLC purity, ensuring no bioactive contaminants confound experimental results.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B12305119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpischisandrone
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C
InChIInChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3
InChIKeyDRKPZVVNEGETTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epischisandrone Sourcing & Baseline Profile


Epischisandrone is a 4-aryltetralin lignan isolated from multiple Schisandra species, including S. pubescens, S. henryi, and S. sphenanthera [1][2]. It bears the synonym Arisantetralone D and is characterized by a naphthalenone core (C21H24O5, MW 356.4 g/mol) with methoxy and hydroxyl substitutions but notably lacks the methylenedioxy group found on the tetralin ring of potently cytotoxic analogs such as podophyllotoxin [2]. Commercial availability is typically from natural product vendors (e.g., TargetMol TN6629, BioCrick) at >98% purity (HPLC), with pricing around $670 for 5 mg [3][4].

Non-cytotoxic aryltetralin lignan for negative-control studies
Methylenedioxy-absent scaffold for SAR and mechanistic probes
Multi-species natural distribution supports supply resilience

Epischisandrone Selectivity & Substitution Risk


The Schisandra genus yields a structurally diverse array of lignans (dibenzocyclooctadiene, aryltetralin, tetrahydrofuran types) with profoundly divergent bioactivity profiles. Epischisandrone is defined by a specific inactivity fingerprint: it was the only aryltetralin lignan among four co-isolated from S. pubescens that lacked measurable cytotoxicity across a panel of four human cancer cell lines, while its structural peers tigloylgomisin P, cagayanone, and (−)-gomisin L₂ each demonstrated GI50 values down to 11.83 μM [1]. This negative-selectivity profile renders generic substitution with a 'Schisandra lignan' chemically meaningless for applications requiring either a non-cytotoxic scaffold (e.g., negative control studies, selective target screening) or specific structural features dictating biological inactivity [1].

Target Compound
Epischisandrone
Non-cytotoxic scaffold Verified inactive across four human cancer cell lines (GI50 > highest tested concentration)
Generic Substitute
Other Schisandra lignans
Cytotoxicity profile diverges Co-isolated lignans (cagayanone, tigloylgomisin P, etc.) show GI50 down to 11.83 μM; methylenedioxy pharmacophore may drive activity
Generic substitution with an uncharacterized Schisandra lignan may introduce unwanted cytotoxicity and confound negative-control or SAR experiments.

Epischisandrone Comparative Cytotoxicity Evidence


Cytotoxicity vs. Co-Isolated Lignans

In a single pure-compound panel study, epischisandrone (1) was directly compared against three co-isolated lignans—tigloylgomisin P (2), cagayanone (3), and (−)-gomisin L₂ (4)—for in vitro cytotoxicity against A549 (lung), PC-3 (prostate), KB, and KBvin (drug-resistant oral epidermoid) human cancer cell lines [1]. Epischisandrone was completely inactive against all four cell lines. In stark contrast, cagayanone (3) exhibited moderate cytotoxicity across all four lines with GI50 values of 11.83–18.09 μM, while tigloylgomisin P (2) and (−)-gomisin L₂ (4) displayed weaker but measurable activity against two and three cell lines, respectively [1]. The authors attributed this inactivity to the absence of a methylenedioxy group on epischisandrone's tetralin ring—a structural feature present in podophyllotoxin and critical for cytotoxic potency in aryltetralin lignans [1].

Cytotoxicity vs. Co-Isolated Lignans
Head-to-head
Epischisandrone: inactive (GI50 > highest conc.)
Cagayanone: GI50 11.83–18.09 μM (all four lines)
Tigloylgomisin P / Gomisin L₂: weak, partial activity
Supports negative-control context; inactivity is a defined structural attribute.
72-h SRB assay; A549, PC-3, KB, KBvin cell lines
Cytotoxicity Cancer Cell Lines Structure-Activity Relationship Aryltetralin Lignans

Methylenedioxy Absence and Cytotoxicity

The primary structural feature distinguishing epischisandrone from potently cytotoxic aryltetralin lignans is the absence of a methylenedioxy substituent on the tetralin ring system. Podophyllotoxin and its clinically relevant derivatives (etoposide, teniposide) require this group for topoisomerase II inhibition and antitumor activity [1][2]. The S. pubescens study explicitly notes that differential substitution on the tetralin ring explains why cagayanone (which may possess relevant oxygenation) was cytotoxic while epischisandrone was not, and references prior literature establishing the methylenedioxy group as important for the cytotoxic activities of these compounds [1].

Methylenedioxy Absence & Cytotoxicity
Class-level
Epischisandrone lacks methylenedioxy group on tetralin ring.
Podophyllotoxin (methylenedioxy present): typical IC50 in low nM.
Cagayanone (methylenedioxy present): GI50 11.83–18.09 μM.
SAR probe context: methylenedioxy pharmacophore is essential for topoisomerase II-related cytotoxicity.
Structural inference from NMR; cytotoxicity from SRB assay
Structure-Activity Relationship Aryltetralin Lignan Methylenedioxy Pharmacophore Podophyllotoxin Analogs

Multi-Species Phytochemical Distribution

Epischisandrone has been isolated from at least four distinct plant species—Schisandra pubescens, S. henryi, S. sphenanthera, and S. arisanensis—as well as from Aristolochia holostylis [1][2][3]. This contrasts with certain related but more narrowly distributed lignans such as cagayanone (isolated from S. pubescens and limited other sources) or henricines A and B (isolated solely from S. henryi) [2]. The broader natural distribution theoretically supports more reliable supply chains and reduces single-species dependency, though no quantitative yield data comparing natural abundance across sources is currently available.

Multi-Species Distribution
Reported
≥5 source species documented
May support supply resilience and reduce single-species dependency.
Quantitative yield comparison data not available
Phytochemistry Natural Product Sourcing Schisandra Species Chemotaxonomy

Epischisandrone Application Scenarios


Negative Control for Aryltetralin Cytotoxicity Assays

Epischisandrone's verified inactivity against A549, PC-3, KB, and KBvin cell lines—documented in a direct comparative study alongside three cytotoxic lignan analogs—makes it an ideal negative control for cytotoxicity screening campaigns. Researchers evaluating novel aryltetralin lignans for anticancer activity can use epischisandrone to establish baseline non-cytotoxic behavior in SRB or similar assays, with the confidence that its inactivity is not due to solubility or handling artifacts but is a defined structural property [1].

SAR Probe for Methylenedioxy Pharmacophore

Because epischisandrone is a naturally occurring aryltetralin lignan that lacks the methylenedioxy group essential for podophyllotoxin-like topoisomerase II inhibition, it serves as a critical SAR probe. Direct comparisons between epischisandrone (inactive, no methylenedioxy), cagayanone (moderately active, methylenedioxy present), and podophyllotoxin (potently active, methylenedioxy present) allow medicinal chemists to dissect the contribution of this single structural feature to cytotoxicity, DNA damage, and target engagement [1][2].

Chemotaxonomic Standard for Schisandra Authentication

Epischisandrone's isolation from at least five distinct plant species across two genera (Schisandra and Aristolochia) positions it as a useful chemotaxonomic marker. Analytical laboratories can employ a characterized epischisandrone reference standard (≥98% purity, HPLC-verified) for species authentication, quality control of Schisandra-based herbal products, or metabolomic fingerprinting studies where distinguishing between morphologically similar Schisandra species is required [2][3].

Non-Cytotoxic Scaffold for Antioxidant Probes

Preliminary vendor-reported data suggest epischisandrone may possess antioxidant activity (claimed 2.8-fold higher than α-tocopherol in lipid peroxidation assays as noted by one supplier) without the confounding cytotoxicity that limits therapeutic windows of podophyllotoxin-like lignans . While this specific antioxidant claim awaits peer-reviewed verification, the confirmed lack of cytotoxicity across multiple cancer cell lines supports exploratory use of epischisandrone as a non-toxic scaffold for developing antioxidant or anti-inflammatory lignan derivatives [1].

Application
Selection Property
Validation Focus
Negative control for aryltetralin cytotoxicity screening
Verified non-cytotoxic scaffold
Cytotoxicity baseline across cell lines (SRB assay)
SAR probe for methylenedioxy pharmacophore
Methylenedioxy-absent natural lignan
Structural contribution to topoisomerase II-mediated cytotoxicity
Chemotaxonomic standard for Schisandra authentication
Multi-species distribution & HPLC purity
Species-specific metabolomic fingerprinting
Exploratory antioxidant probe development
Non-cytotoxic scaffold; vendor-reported antioxidant context (data to verify)
Independent antioxidant endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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